

An In-depth Technical Guide to 2-Nitropentane

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Compound of Interest

Compound Name: 2-Nitropentane

Cat. No.: B3052827

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This technical guide provides a comprehensive overview of **2-Nitropentane**, including its chemical identity, physicochemical properties, key synthetic protocols, and characteristic reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **2-Nitropentane** are crucial for accurate documentation and database searches. Its formal IUPAC name is **2-nitropentane**^{[1][2]}. This name unequivocally describes a pentane backbone with a nitro group (NO₂) attached to the second carbon atom.

Beyond its systematic name, **2-Nitropentane** is referenced by several synonyms and registry numbers across different chemical databases and suppliers. These alternative identifiers are essential for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for **2-Nitropentane**

Identifier Type	Value
IUPAC Name	2-nitropentane[1][2]
CAS Number	4609-89-6[1][2][3][4]
Molecular Formula	C ₅ H ₁₁ NO ₂ [1][3][4]
Synonyms	Pentane, 2-nitro-[1][4][5]
2-nitro-pentane[4]	
InChI	InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3[1][2]
InChIKey	JOIWPCUDRRYOQH-UHFFFAOYSA-N[1][2][3]
SMILES	CCCC(C)--INVALID-LINK--[O-][1]
PubChem CID	145756[1]

Physicochemical Properties

The physical and chemical properties of **2-Nitropentane** dictate its behavior in various chemical and biological systems, as well as its handling and storage requirements. As a secondary nitroalkane, its properties are influenced by the presence of the electron-withdrawing nitro group on a secondary carbon.

Table 2: Physicochemical Properties of **2-Nitropentane**

Property	Value
Molecular Weight	117.15 g/mol [1][3]
Appearance	Not specified, but typically a liquid
Boiling Point	Data not readily available
Melting Point	Data not readily available
Density	Data not readily available
Water Solubility	Data not readily available
Octanol/Water Partition Coefficient (logP)	1.7[1]

Experimental Protocols

The synthesis of **2-Nitropentane** can be achieved through several established organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Synthesis via Nucleophilic Substitution

A common method for preparing **2-Nitropentane** involves the nucleophilic substitution of a haloalkane with a nitrite salt. The reaction of 2-bromopentane with silver nitrite (AgNO_2) is a representative example of an $\text{S}_{\text{N}}2$ reaction to form the target compound.

Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopentane in anhydrous diethyl ether.
- **Reaction Initiation:** Add silver nitrite (AgNO_2) to the solution. The use of silver nitrite is often preferred as it tends to favor the formation of the nitroalkane over the isomeric alkyl nitrite.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 40–50°C.
- **Reaction Time:** Allow the reaction to proceed for several hours (e.g., 6-8 hours) with continuous stirring.

- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Filter the solid silver bromide byproduct. The filtrate, containing the **2-Nitropentane**, can then be purified by distillation under reduced pressure.

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References

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